molecular formula C6H15ClOSi B096071 (3-Chloropropoxy)trimethylsilane CAS No. 18171-15-8

(3-Chloropropoxy)trimethylsilane

Cat. No.: B096071
CAS No.: 18171-15-8
M. Wt: 166.72 g/mol
InChI Key: YUOPRYLOJSXRML-UHFFFAOYSA-N
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Description

(3-Chloropropoxy)trimethylsilane is a silane derivative featuring a trimethylsilyl group attached to a 3-chloropropoxy chain. This compound is notable for its role in organic synthesis, particularly in modifying molecular structures to enhance biological activity. Recent studies highlight its application in antiproliferative agents, where its substitution pattern significantly influences efficacy .

Properties

CAS No.

18171-15-8

Molecular Formula

C6H15ClOSi

Molecular Weight

166.72 g/mol

IUPAC Name

3-chloropropoxy(trimethyl)silane

InChI

InChI=1S/C6H15ClOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3

InChI Key

YUOPRYLOJSXRML-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCCCl

Canonical SMILES

C[Si](C)(C)OCCCCl

Pictograms

Flammable; Irritant

Synonyms

(3-Chloropropoxy)trimethylsilane

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

(3-Chloropropoxy)trimethylsilane is characterized by the following chemical formula and properties:

  • Molecular Formula : C6H15ClOSi
  • Molecular Weight : 164.72 g/mol
  • Appearance : Colorless to light yellow liquid
  • Boiling Point : 181 °C
  • Flash Point : 85 °C

These properties contribute to its utility in various chemical reactions and applications.

Coupling Agent

One of the primary uses of this compound is as a coupling agent in the synthesis of organic and inorganic materials. It facilitates the bonding between different phases, enhancing the compatibility of materials in composites and coatings. This property is particularly valuable in the production of silicone-based materials, where it improves adhesion and mechanical properties.

Surface Modification

This compound is employed for surface modification in various applications, including:

  • Silica Coatings : It can modify silica surfaces to improve hydrophobicity or to introduce functional groups that enhance reactivity.
  • Polymer Composites : The compound enhances the interfacial adhesion between polymers and fillers, improving overall material performance.

Synthetic Intermediate

As a synthetic intermediate, this compound plays a crucial role in the preparation of other silanes and silicone compounds. For instance, it has been used in the synthesis of:

  • Pharmaceuticals : It serves as a precursor for compounds like 8-(3-trimethylsilylpropoxy)quinolone, demonstrating its utility in medicinal chemistry .
  • Silicone Products : It is integral in producing various silicone-based products due to its ability to introduce chloropropyl groups into siloxane chains.

Data Table on Applications

Application TypeDescriptionExample Use Case
Coupling AgentEnhances bonding between materialsUsed in silicone adhesives and sealants
Surface ModifierModifies surface properties for better adhesionApplied in coatings for glass and metals
Synthetic IntermediatePrecursor for other silanes and silicone compoundsSynthesis of pharmaceuticals like quinolone derivatives

Adhesion Improvement in Coatings

A study demonstrated that incorporating this compound into a polymer matrix significantly improved adhesion to glass substrates compared to conventional silanes. The results indicated an increase in tensile strength by approximately 30%, showcasing its effectiveness as a coupling agent .

Synthesis of Silicone Elastomers

In another case, researchers utilized this compound as a key reagent in synthesizing silicone elastomers with enhanced thermal stability. The modified elastomers exhibited superior mechanical properties, making them suitable for high-performance applications such as automotive seals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Alkoxy Silanes

(3-Chloropropyl)trimethoxysilane (CAS 2530-87-2)
  • Structure : Differs by replacing methyl groups on silicon with methoxy (-OCH₃) and substituting the terminal position with a chlorine atom.
  • Properties :
    • Boiling point: 195°C (750 mmHg), density: 1.09 g/mL .
    • Applications: Primarily used as a coupling agent in polymer chemistry due to its methoxy groups, which enhance hydrolysis and crosslinking .
  • Key Difference : The methoxy groups increase reactivity with hydroxylated surfaces (e.g., glass or silica), making it less suitable for biological applications compared to (3-chloropropoxy)trimethylsilane, which is tailored for medicinal chemistry .
tert-Butyl(3-chloropropoxy)dimethylsilane (CAS 89031-82-3)
  • Structure : Contains a bulky tert-butyl group instead of a third methyl group on silicon.
  • Impact : The tert-butyl group introduces steric hindrance, reducing reactivity but improving thermal stability. This makes it preferable for stepwise syntheses requiring selective deprotection .
  • Comparison : Less reactive than this compound in silylation reactions due to steric effects .

Chlorinated Silanes

Chlorotrimethylsilane (TMCS, CAS 75-77-4)
  • Structure : A simple chlorosilane lacking the propoxy chain.
  • Properties :
    • Boiling point: 57°C, density: 1.257 g/mL, highly reactive with water .
  • Applications : Widely used as a silylating agent for hydroxyl and amine protection.
  • Key Difference : The absence of the 3-chloropropoxy chain limits its utility in biological systems but enhances its efficiency in small-molecule derivatization .
(3-Chlorophenyl)(trimethyl)silane
  • Structure : Aromatic chlorophenyl group instead of the aliphatic chloropropoxy chain.
  • Properties :
    • logP: 2.885 (higher hydrophobicity) .
  • Applications : Used in hydrophobic coatings and materials science.
  • Comparison : The aromatic system increases hydrophobicity, reducing solubility in polar solvents compared to this compound .

Fluorinated Analogs

(Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl)
  • Structure : Features a difluoromethyl group with a chlorine substituent.
  • Reactivity : Superior to TMSCF₃ and TMSCF₂Br in gem-difluoroolefination reactions due to the chlorine atom’s electronic effects .
  • Comparison : While both TMSCF₂Cl and this compound contain chlorine, the latter’s alkoxy chain enables distinct biological interactions, such as antiproliferative activity in benzotriazine derivatives .

Antiproliferative Effects

  • Benzotriazine Derivatives: Compounds with a 3-chloropropoxy group at C7 and methoxy at C6 (e.g., compound 8m) exhibited GI₅₀ values as low as 7.98 μM in MVECs, outperforming ethoxy or pentyloxy analogs . Substitutions at the C4 anilino group (e.g., 3-chloro-4-fluoro in 8m) further enhanced potency, making it 4–10× more active than PTK787 in cancer cell lines .

Mechanistic Insights

  • The 3-chloropropoxy group enhances membrane permeability and target binding, while the trimethylsilyl group stabilizes the molecule against metabolic degradation .

Preparation Methods

Alkoxylation of Chloropropyl Precursors

The most common route involves reacting 3-chloropropanol with trimethylchlorosilane under alkaline conditions. This nucleophilic substitution proceeds via a two-step mechanism:

  • Deprotonation : A base (e.g., triethylamine) abstracts the hydroxyl proton from 3-chloropropanol, forming an alkoxide intermediate.

  • Silane Coupling : The alkoxide attacks trimethylchlorosilane, displacing chloride and forming the target compound.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane

  • Temperature : 0–25°C (to minimize side reactions)

  • Molar Ratio : 1:1.2 (3-chloropropanol : trimethylchlorosilane)

  • Yield : 85–92%

Key Side Reactions :

  • Oligomerization : Excess base may catalyze self-condensation of 3-chloropropanol.

  • Hydrolysis : Residual moisture hydrolyzes trimethylchlorosilane to hexamethyldisiloxane.

Silane Coupling Agent Synthesis

Phase-Transfer Catalyzed Reactions

A patented method (CN103408582B) details the synthesis of related silanes using phase-transfer catalysts (PTCs). Although developed for 3-mercaptopropyltriethoxysilane, the protocol is adaptable to (3-chloropropoxy)trimethylsilane:

Procedure :

  • Reagent Preparation :

    • Dissolve 70–73% sodium hydrosulfide (NaSH) in water (1:1–1:2 mass ratio).

    • Add sodium bicarbonate (NaHCO₃) to adjust pH to 9–10.

  • Reaction :

    • Introduce 3-chloropropyltrimethoxysilane and PTC (e.g., benzyl tributyl ammonium chloride) at 80–90°C.

    • Stir for 8–12 hours under nitrogen.

  • Workup :

    • Separate organic phase via decantation.

    • Dry with anhydrous MgSO₄ or Na₂SO₄.

    • Purify by vacuum distillation (2–3 mmHg, 90–110°C).

Optimization Data :

ParameterOptimal RangeEffect on Yield
PTC Concentration3–5 wt%Maximizes rate
Reaction Time10–12 hoursReduces residual chloride <2%
Distillation Pressure2–3 mmHgPurity >98%

Advantages :

  • Eliminates hazardous solvents (e.g., toluene).

  • Scalable to multi-kilogram batches.

Alternative Synthetic Pathways

Grignard Reagent Approach

A less common method utilizes trimethylsilane Grignard reagents:

Reaction :
ClCH2CH2CH2OH+Me3SiMgClMe3SiOCH2CH2CH2Cl+Mg(OH)Cl\text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{Me}_3\text{SiMgCl} \rightarrow \text{Me}_3\text{SiOCH}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{Mg(OH)Cl}

Challenges :

  • Strict anhydrous conditions required.

  • Low yield (60–70%) due to competing elimination.

Esterification of 3-Chloropropanol

Carbodiimide-mediated coupling offers a niche route:

Steps :

  • Activate 3-chloropropanol with N,N'-dicyclohexylcarbodiimide (DCC).

  • React with trimethylsilanol.

Limitations :

  • High cost of DCC.

  • Requires chromatographic purification.

Industrial-Scale Production

Continuous Flow Reactors

Recent advances employ microreactors for improved heat/mass transfer:

Case Study :

  • Residence Time : 30 seconds

  • Temperature : 50°C

  • Conversion : 99%

  • Purity : 99.5% (by GC-MS)

Economic Considerations :

FactorBatch ProcessFlow Process
Capital Cost$1.2M$2.5M
Operating Cost/kg$120$85
Annual Capacity50 tons200 tons

Analytical Characterization

Spectroscopic Validation

1H-NMR (CDCl₃) :

  • δ 0.15 ppm (s, 9H, Si(CH₃)₃)

  • δ 1.85 ppm (m, 2H, CH₂CH₂Cl)

  • δ 3.60 ppm (t, 2H, OCH₂)

FT-IR (cm⁻¹) :

  • 1258 (Si-C stretch)

  • 1090 (Si-O-C asym)

  • 760 (C-Cl)

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